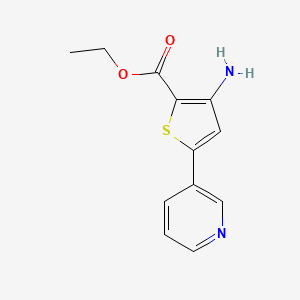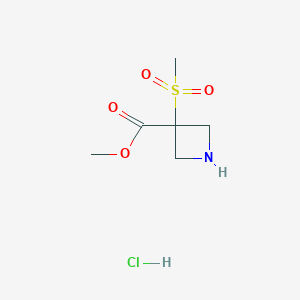
Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C6H12ClNO4S and a molecular weight of 229.68 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a methanesulfonyl group, and a carboxylate ester. It is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
The synthesis of Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride typically involves the reaction of azetidine-3-carboxylic acid with methanesulfonyl chloride in the presence of a base, followed by esterification with methanol and subsequent conversion to the hydrochloride salt . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Aplicaciones Científicas De Investigación
Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the reaction .
Comparación Con Compuestos Similares
Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride can be compared to other sulfonyl-containing azetidine derivatives, such as:
Methyl 3-methanesulfonylazetidine-3-carboxylate: Lacks the hydrochloride salt form, which may affect its solubility and reactivity.
3-Methanesulfonylazetidine-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, leading to different chemical properties and reactivity.
Azetidine-3-carboxylate derivatives: Various derivatives with different substituents on the azetidine ring can exhibit unique reactivity and biological activities.
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C6H12ClNO4S |
|---|---|
Peso molecular |
229.68 g/mol |
Nombre IUPAC |
methyl 3-methylsulfonylazetidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H11NO4S.ClH/c1-11-5(8)6(3-7-4-6)12(2,9)10;/h7H,3-4H2,1-2H3;1H |
Clave InChI |
RVQKKKRPVSMVSW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CNC1)S(=O)(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


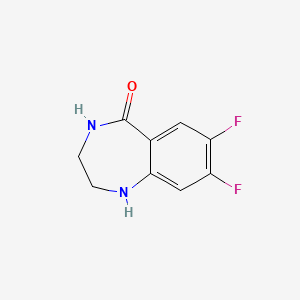
![6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13498745.png)
![Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13498777.png)
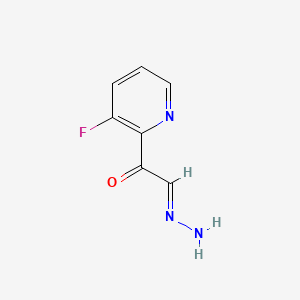
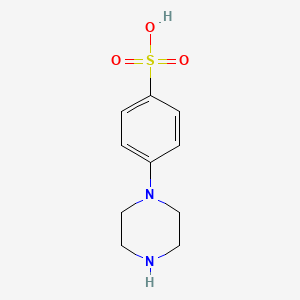
![4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B13498789.png)
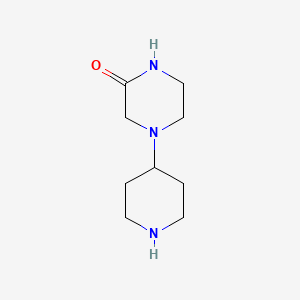
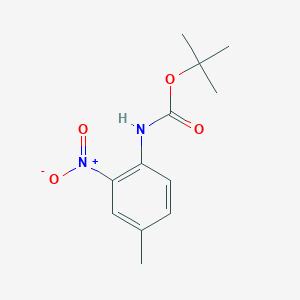

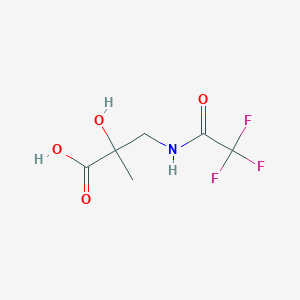
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13498814.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoicacid](/img/structure/B13498816.png)
![1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13498820.png)
